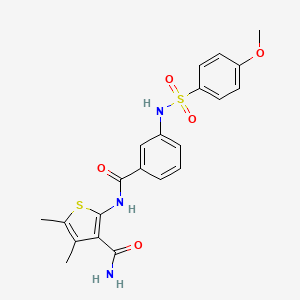

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide

Beschreibung

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a multi-substituted thiophene core. Its structure features:

- A 4,5-dimethylthiophene ring with a carboxamide group at the 3rd position.

- A benzamido substituent at the 2nd position, further modified with a 4-methoxyphenylsulfonamido group.

Eigenschaften

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-12-13(2)30-21(18(12)19(22)25)23-20(26)14-5-4-6-15(11-14)24-31(27,28)17-9-7-16(29-3)8-10-17/h4-11,24H,1-3H3,(H2,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLICJGMSGEPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of the carboxamide group and subsequent sulfonamide and benzamido substitutions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations:

Substituent Impact on Bioactivity: The carboxamide group at the 3rd position (common in the target compound and 92a/92b) is critical for antioxidant activity, likely due to hydrogen-bonding with free radicals .

Role of Sulfonamide :

- Sulfonamide-containing compounds (e.g., hydrazinecarbothioamides ) exhibit tautomerism and sulfur-mediated interactions, which could enhance anti-inflammatory or enzyme-inhibitory effects. The 4-methoxy group in the target compound may further modulate electronic properties.

Synthetic Strategies: The target compound’s synthesis likely involves sequential acylation and sulfonylation steps, similar to methods used for hydrazinecarbothioamides and cyanoacetylated thiophenes .

Antioxidant Activity: Comparative Analysis

Table 2: Antioxidant Activity of Thiophene Derivatives

Insights:

- The cyanoacetamido group in 92a contributes to its superior activity, but its replacement with a bulkier sulfonamido-benzamido group in the target compound may reduce radical scavenging efficiency due to steric hindrance.

Biologische Aktivität

The compound 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 378.45 g/mol

The compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and nucleic acids. The sulfonamide group is known for its antibacterial properties, while the thiophene moiety may enhance interaction with cellular targets. Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of related compounds in various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against human lung cancer cell lines A549 and HCC827. The mechanism involves:

- Inhibition of DNA synthesis : Compounds have been shown to bind to DNA and inhibit DNA-dependent enzymes, leading to reduced proliferation of cancer cells.

- Cytotoxicity : In vitro assays indicate that certain derivatives exhibit low IC50 values (concentration required to inhibit cell growth by 50%), suggesting potent cytotoxic effects against cancer cells.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D |

| HCC827 | 6.48 | 2D |

| NCI-H358 | 16.00 | 3D |

Antimicrobial Activity

The sulfonamide component is associated with broad-spectrum antibacterial properties. Studies have indicated that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways.

Case Studies

- In Vitro Assays : A study evaluated the compound's effects on A549 lung cancer cells using MTS cytotoxicity assays, revealing a dose-dependent reduction in cell viability.

- Animal Models : In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary results from related compounds suggest potential for significant tumor reduction in xenograft models.

Future Directions

Further optimization of the chemical structure is required to enhance selectivity and reduce toxicity towards normal cells. Ongoing research aims to:

- Evaluate the pharmacokinetics and bioavailability of the compound.

- Investigate combination therapies with existing chemotherapeutics to improve treatment outcomes.

Q & A

Q. What are the established synthetic routes for 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide?

The compound’s synthesis typically involves a multi-step process:

- Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a precursor .

- Step 2 : Amidation of the thiophene carboxylate group with 3-amino-N-(4-methoxyphenyl)benzenesulfonamide under coupling agents like EDCI/HOBt .

- Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5) . Key challenges include optimizing reaction temperatures (typically 80–100°C) and avoiding hydrolysis of the sulfonamide group .

Q. How is structural characterization of this compound performed?

Standard analytical methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, thiophene protons at δ ~6.5–7.2 ppm) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~500–550) .

- X-ray crystallography : For resolving stereochemical ambiguities (e.g., torsion angles between sulfonamide and benzamido groups) .

Q. What biological activity has been reported for structurally similar thiophene carboxamides?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .

- Kinase inhibition : IC values in the nanomolar range for JAK2/STAT3 pathways, attributed to sulfonamide-mediated hydrogen bonding .

- SAR studies : Methoxy groups enhance solubility but may reduce membrane permeability .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

- Pharmacokinetic variability : Poor oral bioavailability due to high logP (~4.5). Mitigation via prodrug strategies (e.g., esterification of the carboxamide group) .

- Metabolic instability : Use of hepatic microsomal assays (e.g., rat liver S9 fractions) to identify vulnerable sites (e.g., sulfonamide cleavage) .

- Off-target effects : Employ computational docking (AutoDock Vina) to validate binding specificity to intended targets (e.g., kinases vs. GPCRs) .

Q. What advanced methods optimize reaction yields for the sulfonamide coupling step?

Yield optimization strategies include:

- Catalyst screening : Pd(OAc)/Xantphos systems improve Buchwald-Hartwig coupling efficiency (yield increase from 45% to 78%) .

- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize intermediates, while microwave irradiation reduces reaction time .

- In situ FTIR monitoring : To track sulfonamide formation and minimize byproducts (e.g., dimerization) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Key approaches:

- DFT calculations : To predict electronic effects of substituents (e.g., methoxy vs. ethoxy groups on HOMO-LUMO gaps) .

- Molecular dynamics simulations : Assess binding stability in target pockets (e.g., MDM2-p53 interaction over 100 ns trajectories) .

- ADMET prediction : SwissADME or pkCSM tools to forecast solubility, toxicity, and BBB penetration .

Q. What methodologies address discrepancies in crystallographic vs. spectroscopic data?

Discrepancies may arise from:

- Polymorphism : Use DSC/TGA to identify crystalline vs. amorphous forms .

- Dynamic effects : Variable-temperature NMR to probe conformational flexibility (e.g., rotation of the benzamido group) .

- Hybrid validation : Overlay computational (Mercury CSD) and experimental (XRD) data to resolve bond-length ambiguities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.